molecular formula C27H26N6OS B2376191 N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-56-5

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2376191
CAS No.: 688792-56-5
M. Wt: 482.61
InChI Key: QYJWKZILKVHCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex polycyclic molecule featuring a fused tetracyclic core with a sulfanylidene group and a carboxamide-linked phenylpiperazine ethyl substituent. Key characteristics include:

  • Molecular Formula: C₂₆H₂₈N₆O₂S (inferred from structural analogs) .
  • Structural Motifs: A triazatetracycloheptadecaheptaene scaffold, a sulfanylidene group, and a phenylpiperazine ethyl side chain.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6OS/c34-26(28-12-13-31-14-16-32(17-15-31)20-6-2-1-3-7-20)19-10-11-21-23(18-19)30-27(35)33-24-9-5-4-8-22(24)29-25(21)33/h1-11,18H,12-17H2,(H,28,34)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWKZILKVHCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis

Formation of the Tetracyclic Core

The benzimidazolo[1,2-c]quinazoline core is synthesized via cyclocondensation reactions. A representative pathway involves:

  • Starting Materials : 2-Aminobenzimidazole derivatives and ortho-ester reagents (e.g., triethyl orthoformate).
  • Cyclization : Heating under reflux in acetic acid to form the quinazoline ring.

Example Protocol ():

  • React 2-aminobenzimidazole (1.0 eq) with triethyl orthoformate (1.2 eq) in glacial acetic acid at 120°C for 6 hours.
  • Yield: 68–75% after recrystallization from ethanol.

Introduction of the Sulfanylidene Group

Thionation is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅):

  • Reaction Conditions : Reflux in dry toluene or xylene.
  • Mechanism : Replacement of oxygen with sulfur at the C9 position.

Optimized Method ():

  • Dissolve the tetracyclic intermediate (1.0 eq) in anhydrous toluene.
  • Add Lawesson’s reagent (1.5 eq) and reflux for 4 hours under nitrogen.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Yield: 82–89%.

Attachment of the Carboxamide-Piperazine Side Chain

The side chain is introduced via amide coupling:

Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine
  • Alkylation : React 1-phenylpiperazine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃.
  • Purification : Isolate the product via distillation under reduced pressure (Yield: 70–78%).
Carboxamide Formation
  • Activation : Convert the tetracyclic carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).
  • Coupling : React the acyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Representative Procedure ():

  • Add SOCl₂ (2.0 eq) to the carboxylic acid (1.0 eq) in DCM at 0°C. Stir for 2 hours.
  • Evaporate excess SOCl₂, then add 2-(4-phenylpiperazin-1-yl)ethylamine (1.2 eq) and TEA (3.0 eq) in DCM.
  • Stir at room temperature for 12 hours.
  • Purify by flash chromatography (DCM:methanol = 10:1).
  • Yield: 65–72%.

Key Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield
Cyclization Triethyl orthoformate, acetic acid 120°C 6 hr 68–75%
Thionation Lawesson’s reagent, toluene 110°C 4 hr 82–89%
Amine Alkylation 1-Phenylpiperazine, K₂CO₃, DMF 80°C 8 hr 70–78%
Amide Coupling SOCl₂, TEA, DCM RT 12 hr 65–72%

Critical Notes :

  • Microwave-assisted synthesis reduces cyclization time to 30 minutes (reported in for analogous systems).
  • Use of HATU as a coupling agent improves amidation yields to >80% but increases cost.

Analytical Characterization

Post-synthesis validation includes:

  • HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).
  • Spectroscopic Data :
    • ¹H NMR (DMSO- d₆): δ 8.45 (s, 1H, triazole-H), 7.28–7.35 (m, 5H, phenyl-H), 3.72 (t, 2H, CH₂N), 2.60–2.85 (m, 8H, piperazine-H).
    • ESI-MS : m/z 507.2 [M+H]⁺ (calculated for C₂₇H₂₇N₆OS).

Industrial-Scale Considerations

  • Cost Efficiency : Substitute Lawesson’s reagent with P₂S₅ for thionation (saves 40% reagent cost).
  • Green Chemistry : Use water-ethanol mixtures for recrystallization to reduce solvent waste.

Challenges and Solutions

  • Low Amidation Yield : Optimize stoichiometry (1:1.2 acid:amine) and use DMAP as a catalyst.
  • Byproduct Formation : Implement orthogonal protection (e.g., tert-butyl carbamate) for the piperazine nitrogen during coupling.

Chemical Reactions Analysis

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of the quinazoline moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the context of dopamine receptor modulation, the compound may interact with the receptor’s binding site, influencing signal transduction pathways involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound’s closest analog is 1'-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide (CAS: 440322-60-1), which replaces the phenylpiperazine ethyl group with a bipiperidine-carboxamide moiety . Other analogs include piperazine/acridine hybrids (e.g., 2-(4-((4-N-substitutedsulfamoyl-phenyl)diazenyl)piperazin-1-yl)-ethyl-9-chloroacridin-4-carboxylates ) .

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Bipiperidine Analog Acridine-Piperazine Hybrid
Molecular Formula C₂₆H₂₈N₆O₂S C₂₆H₂₈N₆O₂S C₂₉H₂₇ClN₆O₄S
Molecular Weight 488.61 g/mol 488.61 g/mol 623.09 g/mol
Key Substituents Phenylpiperazine ethyl Bipiperidine Chloroacridine, sulfamoylphenyl
Hydrogen Bond Acceptors 8 8 10
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (reduced lipophilicity) ~4.1 (high lipophilicity)

Mechanistic and Functional Insights

  • Scaffold Similarity : The triazatetracycloheptadecaheptaene core is conserved across analogs, suggesting shared interactions with planar binding pockets (e.g., kinase or DNA-intercalating domains) .
  • Side Chain Effects: The phenylpiperazine ethyl group in the target compound enhances CNS penetration due to piperazine’s amine functionality and phenyl ring π-π stacking . The bipiperidine analog’s reduced lipophilicity (LogP ~2.8) may limit blood-brain barrier permeability compared to the target compound .

Computational and Experimental Validation

  • Molecular Docking: Studies on analogous systems (e.g., oleanolic acid derivatives) demonstrate that scaffold similarity correlates with shared protein targets (e.g., cytochrome P450 enzymes) .
  • QSAR Models : Structural variations in side chains (e.g., bipiperidine vs. phenylpiperazine) significantly influence predicted bioactivity, aligning with corrosion inhibitor QSAR principles where backbone similarity enhances predictive accuracy .

Research Implications and Gaps

  • Mechanistic Overlap : The target compound’s phenylpiperazine group suggests serotonin or dopamine receptor modulation, whereas bipiperidine analogs may favor peripheral targets due to reduced CNS bioavailability .
  • Synthetic Challenges : Instability of intermediates (e.g., acridine-4-carbonyl chloride) complicates analog synthesis, necessitating robust purification protocols .
  • Data Limitations : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs and computational models .

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data.

Chemical Structure

The compound features a unique tetracyclic structure with a piperazine moiety, which is known for its interaction with various biological targets. The presence of the sulfanylidene and carboxamide groups further contributes to its potential pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antidepressant Activity : The phenylpiperazine structure is associated with serotonin receptor modulation, suggesting potential antidepressant effects similar to selective serotonin reuptake inhibitors (SSRIs) .
  • Anticonvulsant Properties : Preliminary studies have shown that derivatives of compounds containing piperazine can exhibit anticonvulsant activity in animal models .
  • Antimicrobial Effects : Some studies have suggested that similar compounds possess antimicrobial properties, indicating a broader spectrum of biological activity .

The proposed mechanisms of action for this compound include:

  • Serotonin Receptor Interaction : The phenylpiperazine moiety may interact with serotonin transporters, thereby influencing neurotransmitter levels and potentially alleviating symptoms of depression .
  • Ion Channel Modulation : The compound may affect voltage-sensitive sodium channels, which are critical in neuronal excitability and could explain its anticonvulsant effects .

Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant activity of several compounds derived from piperazine in models of epilepsy. The results indicated that certain derivatives showed significant protection against maximal electroshock seizures at doses of 100 mg/kg and 300 mg/kg .

CompoundDose (mg/kg)MES ProtectionNotes
Compound A100YesHigh efficacy
Compound B300YesLong duration
Compound C100NoInactive

Study 2: Antidepressant Potential

Research on piperazine derivatives has demonstrated their potential as SSRIs with fewer side effects compared to traditional antidepressants. The binding affinity at the serotonin reuptake transporter was measured to assess their efficacy .

CompoundBinding Affinity (nM)SSRI Activity
Compound D15High
Compound E25Moderate
Compound F50Low

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, often starting with arylpiperazine derivatives and tetracyclic frameworks. Key steps include:

  • Coupling reactions : Use of PPAA (propylphosphonic anhydride) in DMF with triethylamine for amide bond formation .
  • Reductive amination : Borane-THF complexes at controlled temperatures (0°C to reflux) for secondary amine formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Yield optimization : Adjusting reaction time (e.g., 6–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) .

Q. Which spectroscopic and chromatographic methods validate structural integrity and purity?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 6.8–7.5 ppm) and confirms piperazine/amide linkages .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity; mobile phases often use acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate binding affinity to neurological targets (e.g., 5-HT₁A receptors)?

  • Radioligand assays : Compete with [³H]-8-OH-DPAT in transfected cell membranes; calculate IC₅₀ values via nonlinear regression .
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT₁A receptors .
  • Controls : Include reference ligands (e.g., WAY-100635) to validate assay specificity .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Comparative analysis : Replicate assays under identical conditions (e.g., buffer pH, cell line).
  • Metabolic stability testing : Use liver microsomes to assess if metabolite interference alters results .
  • Computational docking : Compare binding poses in homology models (e.g., 5-HT₁A receptor PDB: 7E2Z) to identify steric clashes or affinity variations .

Q. How can computational modeling predict structure-activity relationships (SAR) for piperazine-containing analogs?

  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., GROMACS) to assess hydrogen bonding with Ser³.³⁶ or hydrophobic packing with Phe⁶.⁵² .
  • QSAR models : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic effects with activity .
  • Scaffold hopping : Replace phenylpiperazine with bicyclic amines (e.g., diazabicyclo[2.2.1]heptane) to modulate selectivity .

Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers (e.g., (±)-8b vs. (−)-8b) .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, R factor < 0.05) identifies polymorphic forms .
  • Counterion exchange : Convert free bases to HCl salts via recrystallization (e.g., CHCl₃/MeOH) to enhance stability .

Methodological Considerations

  • Synthetic reproducibility : Document inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., borane reductions) .
  • Data validation : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs) to confirm assignments .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.